molecular formula C8H7ClN2O2S B2514564 6-Chloro-1H-indole-3-sulfonamide CAS No. 2168376-44-9

6-Chloro-1H-indole-3-sulfonamide

Cat. No. B2514564
CAS RN: 2168376-44-9
M. Wt: 230.67
InChI Key: KXDZRMDWFBBUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1H-indole-3-sulfonamide is a chemical compound with the molecular weight of 230.67 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of sulfonamide-based indole analogs, including 6-Chloro-1H-indole-3-sulfonamide, has been a topic of interest in medicinal chemistry . The main synthetic approach involves the N-alkylation of derivatives of 5-nitroindoles .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-indole-3-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Physical And Chemical Properties Analysis

6-Chloro-1H-indole-3-sulfonamide is a powder at room temperature . The compound has a molecular weight of 230.67 .

Safety and Hazards

The safety information for 6-Chloro-1H-indole-3-sulfonamide indicates that it may be harmful if swallowed . It also comes with precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and not eating, drinking or smoking when using this product .

Future Directions

The future directions in the research of 6-Chloro-1H-indole-3-sulfonamide and similar compounds seem to focus on their potential applications in medicinal chemistry. The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds . The synthesis of new sulfonamide-based indole derivatives for antimicrobial activity is also a topic of ongoing research .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 6-Chloro-1H-indole-3-sulfonamide may also interact with various biological targets.

Mode of Action

The specific mode of action of 6-Chloro-1H-indole-3-sulfonamide is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Chloro-1H-indole-3-sulfonamide may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that 6-Chloro-1H-indole-3-sulfonamide may also affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that 6-Chloro-1H-indole-3-sulfonamide may have similar effects at the molecular and cellular levels.

properties

IUPAC Name

6-chloro-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDZRMDWFBBUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indole-3-sulfonamide

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